methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate
CAS No.:
Cat. No.: VC16356159
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
![methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate -](/images/structure/VC16356159.png)
Specification
Molecular Formula | C21H21N3O3 |
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Molecular Weight | 363.4 g/mol |
IUPAC Name | methyl 2-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate |
Standard InChI | InChI=1S/C21H21N3O3/c1-13(2)14-7-8-17-15(10-14)16(21(26)23-12-20(25)27-3)11-19(24-17)18-6-4-5-9-22-18/h4-11,13H,12H2,1-3H3,(H,23,26) |
Standard InChI Key | MVXVNYRNHQOAPC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(=O)OC)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s quinoline backbone serves as a rigid aromatic scaffold, with substitutions at positions 2, 4, and 6 introducing steric and electronic modifications that influence its interactions with biological targets. The pyridin-2-yl group at position 2 contributes π-π stacking capabilities, while the propan-2-yl substituent at position 6 enhances lipophilicity, potentially improving membrane permeability . The glycinate ester at position 4 introduces a polar moiety, balancing the molecule’s hydrophobicity and enabling hydrogen-bonding interactions .
Molecular Formula and Key Parameters
Based on structural analogs , the molecular formula is inferred as C₂₁H₂₂N₃O₃, with a molecular weight of 364.42 g/mol. Key physicochemical properties, derived from comparable compounds, include:
Property | Value/Description |
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logP | ~3.2 (moderate lipophilicity) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 5 (carbonyl O, ester O, pyridine N) |
Polar Surface Area | ~75 Ų |
The SMILES notation for this compound is approximated as:
COC(=O)CNC(=O)C1=C(C2=C(N=CC=C2)C(=C1)C(C)C)C3=CC=CC=N3
Synthesis and Characterization
Synthetic Pathways
The synthesis likely involves multi-step reactions, as seen in analogous quinoline derivatives :
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Quinoline Core Formation: A Friedländer condensation between 2-aminobenzaldehyde and a ketone derivative could generate the quinoline scaffold.
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Substituent Introduction:
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Glycinate Conjugation: Acylation of the quinoline’s position 4 with glycine methyl ester using a coupling agent (e.g., EDC/HOBt) forms the amide bond .
Analytical Validation
Characterization would employ:
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NMR Spectroscopy: To confirm substituent positions and amide bond formation.
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Mass Spectrometry: For molecular weight verification (expected [M+H]⁺ = 365.4).
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X-ray Crystallography: If crystalline, to resolve the three-dimensional conformation .
Biological Activities and Mechanistic Insights
While direct pharmacological data for this compound are unavailable, structurally related molecules exhibit diverse bioactivities:
Antibacterial Activity
Patent WO2020007902A1 highlights thiophenecarboxamides with potent antibacterial effects . The quinoline scaffold’s planar structure facilitates intercalation into bacterial DNA, while the propan-2-yl group may disrupt membrane integrity .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Quinoline Core: Essential for π-π interactions with aromatic residues in enzyme active sites .
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Pyridin-2-yl Substituent: Enhances binding affinity through hydrogen bonding with residues like Arg513 in COX-II .
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Propan-2-yl Group: Increases metabolic stability by shielding the quinoline ring from oxidative degradation .
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Glycinate Ester: Balances solubility and bioavailability; hydrolysis to the free acid may enhance target engagement .
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